4-methoxy-1H-benzimidazole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-1H-benzimidazole-2-carboxylic acid is a heterocyclic aromatic compound that features a benzimidazole core with a methoxy group at the 4-position and a carboxylic acid group at the 2-position. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-1H-benzimidazole-2-carboxylic acid typically involves the condensation of o-phenylenediamine with methoxy-substituted carboxylic acids or their derivatives. One common method is the reaction of o-phenylenediamine with 4-methoxybenzaldehyde in the presence of an oxidizing agent like sodium metabisulfite . The reaction is usually carried out in a solvent mixture under mild conditions, followed by purification steps such as recrystallization.
Industrial Production Methods: Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents is optimized to ensure cost-effectiveness and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-1H-benzimidazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the benzimidazole ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: Formation of 4-hydroxy-1H-benzimidazole-2-carboxylic acid.
Reduction: Formation of 4-methoxy-1H-benzimidazole-2-methanol.
Substitution: Formation of various substituted benzimidazole derivatives depending on the substituent introduced.
Scientific Research Applications
4-Methoxy-1H-benzimidazole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and as a corrosion inhibitor
Mechanism of Action
The mechanism of action of 4-methoxy-1H-benzimidazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit enzymes involved in DNA synthesis or repair, leading to anticancer effects.
Pathways Involved: The compound can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
2-Phenylbenzimidazole: Known for its anticancer and antimicrobial properties.
5,6-Dimethylbenzimidazole: A component of vitamin B12 and has various biological activities.
2-Methylbenzimidazole: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: 4-Methoxy-1H-benzimidazole-2-carboxylic acid is unique due to the presence of the methoxy group, which can enhance its solubility and bioavailability. This structural feature may also contribute to its distinct pharmacological profile, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C9H8N2O3 |
---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
4-methoxy-1H-benzimidazole-2-carboxylic acid |
InChI |
InChI=1S/C9H8N2O3/c1-14-6-4-2-3-5-7(6)11-8(10-5)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) |
InChI Key |
HJKFFEVCUKBDDC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1N=C(N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.